2-Bromo-5-propoxypyridine structure and IUPAC name
2-Bromo-5-propoxypyridine structure and IUPAC name
Structure, Synthesis, and Applications in Medicinal Chemistry
Executive Summary
2-Bromo-5-propoxypyridine (CAS: 1144110-15-5) is a versatile halogenated heterocyclic building block used extensively in the synthesis of pharmaceutical agents and agrochemicals.[1] Characterized by a reactive electrophilic center at the C2 position and a lipophilic propoxy ether tail at C5, it serves as a critical intermediate for optimizing the physicochemical properties (LogP, solubility) of drug candidates. This guide details its structural identification, validated synthetic protocols, and reactivity profile in palladium-catalyzed cross-coupling reactions.
Structural Characterization & Nomenclature[2]
The precise identification of 2-Bromo-5-propoxypyridine relies on the IUPAC prioritization rules for heterocyclic systems. The pyridine nitrogen is assigned position 1. Substituents are numbered to give the lowest locants, but the halogen (bromo) and ether (propoxy) groups define the functional landscape.
Physicochemical Identity Table[1][2]
| Property | Data |
| IUPAC Name | 2-Bromo-5-propoxypyridine |
| Common Synonyms | 6-Bromo-3-propoxypyridine; 2-Bromo-5-n-propoxypyridine |
| CAS Number | 1144110-15-5 |
| Molecular Formula | C₈H₁₀BrNO |
| Molecular Weight | 216.08 g/mol |
| SMILES | CCCOC1=CN=C(Br)C=C1 |
| InChI Key | WYYGEMJWLYTXMK-UHFFFAOYSA-N |
| LogP (Predicted) | ~2.7 (Modulates lipophilicity vs. Methoxy analog LogP ~1.[1][2]8) |
| Appearance | Colorless to pale yellow oil (typically) |
Electronic Structure Analysis
The molecule features two distinct electronic domains:
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C2-Bromo Position: Highly activated for Nucleophilic Aromatic Substitution (SNAr) and Oxidative Addition (Pd0 insertion) due to the electron-withdrawing nature of the adjacent pyridine nitrogen and the bromine atom itself.
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C5-Propoxy Group: Acts as an electron-donating group (EDG) via resonance (+M effect), which enriches the electron density of the ring, particularly at the C2 and C4 positions. However, the inductive withdrawal (-I) of the oxygen atom also influences the pKa of the pyridine nitrogen.
Validated Synthetic Protocol
While various routes exist, the most robust and scalable method involves the O-alkylation of 6-bromopyridin-3-ol . This route avoids the regioselectivity issues often encountered when attempting to brominate a pre-formed propoxypyridine.
Retrosynthetic Logic
The synthesis is designed to install the propoxy chain onto a commercially available halogenated phenol scaffold.
-
Starting Material: 6-Bromopyridin-3-ol (CAS: 55717-45-8).[3][4][5]
-
Reagent: 1-Bromopropane (CAS: 106-94-5).
-
Mechanism: SN2 Nucleophilic Substitution (Williamson Ether Synthesis type).
Experimental Procedure (Step-by-Step)
Note: This protocol is adapted from standard methodologies for alkoxypyridine synthesis [1].
Reagents:
-
6-Bromopyridin-3-ol (1.0 eq)[3]
-
1-Bromopropane (1.2 eq)
-
Potassium Carbonate (K₂CO₃, 2.0 eq)
-
Dimethylformamide (DMF) [Anhydrous]
Workflow:
-
Preparation: Charge a reaction vessel with 6-bromopyridin-3-ol (e.g., 10 mmol) and anhydrous DMF (5 mL/mmol).
-
Deprotonation: Add K₂CO₃ (20 mmol) in a single portion. Stir at room temperature for 15 minutes to facilitate formation of the phenoxide anion.
-
Alkylation: Add 1-bromopropane (12 mmol) dropwise via syringe to control the exotherm.
-
Reaction: Heat the mixture to 60°C and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS for the disappearance of the starting phenol.
-
Workup:
-
Cool to room temperature.
-
Dilute with water (5x reaction volume) and extract with Ethyl Acetate (3x).
-
Wash combined organics with brine (saturated NaCl) to remove residual DMF.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: If necessary, purify via flash column chromatography (SiO₂, gradient 0–20% EtOAc in Hexanes).
Synthesis Pathway Diagram
Figure 1: Synthetic pathway via O-alkylation of hydroxypyridine precursor.
Reactivity Profile & Applications
The utility of 2-Bromo-5-propoxypyridine lies in its ability to serve as a "linchpin" in convergent synthesis. The C-Br bond is an excellent handle for transition-metal catalyzed couplings.
Key Transformations
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Suzuki-Miyaura Coupling: Reaction with aryl/heteroaryl boronic acids to form biaryl scaffolds. This is the primary use case in generating kinase inhibitors where the pyridine ring mimics the adenine core of ATP [2].
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Buchwald-Hartwig Amination: Displacement of the bromine with primary or secondary amines to generate 2-aminopyridines, a privileged structure in GPCR ligand design.
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Lithium-Halogen Exchange: Treatment with n-BuLi at -78°C generates the 2-lithiopyridine species, which can be quenched with electrophiles (e.g., DMF to form the aldehyde, or CO₂ to form the carboxylic acid).
Structural Activity Relationship (SAR) Implications
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Lipophilicity: The propyl chain increases LogP by approximately 1.0 unit compared to the methoxy analog. This is often used to improve blood-brain barrier (BBB) penetration or cellular permeability.
-
Steric Bulk: The flexible propoxy group can fill hydrophobic pockets in enzyme active sites that smaller methoxy groups cannot, potentially improving potency and selectivity.
Reaction Manifold Diagram
Figure 2: Divergent reactivity profile for library generation.
References
-
Lombardino, J. G. (1981).[6] "Synthesis and antiinflammatory activity of some 2-amino-5-alkoxypyridines." Journal of Medicinal Chemistry, 24(1), 39–42.
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Roughley, S. D., & Jordan, A. M. (2011). "The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates." Journal of Medicinal Chemistry, 54(10), 3451–3479.
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PubChem Compound Summary. (2023). "2-Bromo-5-propoxypyridine (CID 66521396)."[1] National Center for Biotechnology Information.
-
Sigma-Aldrich. (2023). "Product Specification: 6-Bromopyridin-3-ol."
Sources
- 1. 2-Bromo-5-propoxypyridine | C8H10BrNO | CID 66521396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Bromo-5-methoxypyridine | C6H6BrNO | CID 11148151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6-BROMOPYRIDIN-3-OL | CAS 55717-45-8 [matrix-fine-chemicals.com]
- 4. 6-Bromopyridin-3-ol | 55717-45-8 [sigmaaldrich.com]
- 5. 55717-45-8|6-Bromopyridin-3-ol|BLD Pharm [bldpharm.com]
- 6. 2-BROMO-5-METHOXYPYRIDINE synthesis - chemicalbook [chemicalbook.com]
